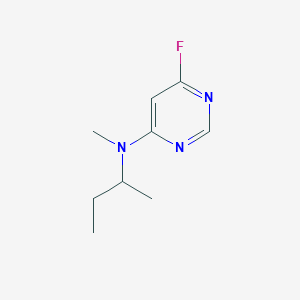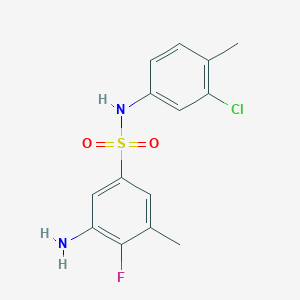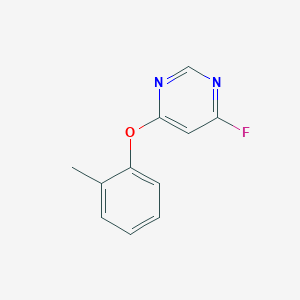![molecular formula C10H15N3O3S B6646724 2-Ethyl-2-[(thiadiazole-4-carbonylamino)methyl]butanoic acid](/img/structure/B6646724.png)
2-Ethyl-2-[(thiadiazole-4-carbonylamino)methyl]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-2-[(thiadiazole-4-carbonylamino)methyl]butanoic acid, also known as etofenprox, is a synthetic pyrethroid insecticide that is widely used for pest control in agriculture and public health. It was first synthesized in 1984 by the Japanese company Mitsui Toatsu Chemicals, and has since been registered for use in many countries around the world. Etofenprox is known for its high efficacy against a wide range of insect pests, low toxicity to non-target organisms, and relatively low environmental persistence.
作用機序
Etofenprox acts as a neurotoxin by targeting the voltage-gated sodium channels in the nervous system of insects. It binds to the channels and disrupts the normal flow of sodium ions, leading to depolarization of the nerve cell membrane and subsequent paralysis of the insect. Etofenprox has a relatively high affinity for the sodium channels in insects, which contributes to its high efficacy as an insecticide.
Biochemical and Physiological Effects:
Etofenprox has been shown to have relatively low toxicity to mammals and other non-target organisms. It is rapidly metabolized and excreted from the body, with no significant accumulation in tissues. However, some studies have reported potential effects on the endocrine system and reproductive function in certain animal species. Etofenprox has also been shown to have some toxic effects on aquatic organisms, particularly fish and crustaceans.
実験室実験の利点と制限
Etofenprox is widely used in laboratory experiments for its insecticidal properties and relatively low toxicity to mammals. It is commonly used as a control treatment in studies of insect behavior, physiology, and ecology. However, its use is limited by its relatively high cost compared to other insecticides, as well as its potential effects on non-target organisms and the environment.
将来の方向性
There are several areas of future research that could be explored with regards to 2-Ethyl-2-[(thiadiazole-4-carbonylamino)methyl]butanoic acid. One potential direction is the development of new formulations and delivery methods that could improve its efficacy and reduce its environmental impact. Another area of interest is the study of its potential effects on non-target organisms, particularly in aquatic ecosystems. Finally, there is a need for further research on the mode of action of 2-Ethyl-2-[(thiadiazole-4-carbonylamino)methyl]butanoic acid and its interactions with other insecticides and pest control methods.
合成法
The synthesis of 2-Ethyl-2-[(thiadiazole-4-carbonylamino)methyl]butanoic acid involves several steps, starting from the reaction of 4-chlorothiophenol with ethyl 2-bromo-2-methylbutyrate to form 2-ethyl-2-(4-chlorothiophenyl)butanoic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with 1,2,3-thiadiazole-4-carboxamide to yield 2-Ethyl-2-[(thiadiazole-4-carbonylamino)methyl]butanoic acid. The overall process is shown in the following equation:
科学的研究の応用
Etofenprox has been extensively studied for its insecticidal properties and mode of action. It is known to target the nervous system of insects, specifically by binding to voltage-gated sodium channels and disrupting the normal flow of sodium ions. This leads to paralysis and death of the insect. Etofenprox has been shown to be highly effective against a wide range of insect pests, including mosquitoes, flies, cockroaches, and agricultural pests such as aphids, thrips, and whiteflies.
特性
IUPAC Name |
2-ethyl-2-[(thiadiazole-4-carbonylamino)methyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-3-10(4-2,9(15)16)6-11-8(14)7-5-17-13-12-7/h5H,3-4,6H2,1-2H3,(H,11,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLOZDXZHPEDHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC(=O)C1=CSN=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-2-[(thiadiazole-4-carbonylamino)methyl]butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(2-Hydroxy-5-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B6646670.png)
![2-[[(4-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6646677.png)
![3-[(4-Fluoro-3-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B6646683.png)
![2-[(Cycloheptanecarbonylamino)methyl]-2-ethylbutanoic acid](/img/structure/B6646690.png)
![2-[[(1-Carbamoylpiperidine-3-carbonyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6646716.png)
![2-Ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]butanoic acid](/img/structure/B6646726.png)
![2-Ethyl-2-[[(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]butanoic acid](/img/structure/B6646727.png)
![2-[[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6646741.png)
![2-(aminomethyl)-2-ethyl-N-[3-(1,3-oxazol-5-yl)phenyl]butanamide](/img/structure/B6646747.png)
![2-(aminomethyl)-N-[1-(4-bromophenyl)propan-2-yl]-2-ethylbutanamide](/img/structure/B6646755.png)
![1-[(1H-pyrazole-5-carbonylamino)methyl]cyclopentane-1-carboxylic acid](/img/structure/B6646761.png)